molecular formula C20H21FN2O3 B304397 1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE

1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE

Cat. No.: B304397
M. Wt: 356.4 g/mol
InChI Key: MNSBLJMLIGRDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The starting materials might include 4-ethoxybenzaldehyde, 3-fluorophenylethylamine, and pyrrolidine-2,5-dione. The reactions could involve condensation, cyclization, and amination steps under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis processes, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This could involve reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents might include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE could have several scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxy-phenyl)-3-[2-(3-chloro-phenyl)-ethylamino]-pyrrolidine-2,5-dione
  • 1-(4-Ethoxy-phenyl)-3-[2-(4-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione

Uniqueness

1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE might be unique in its specific substitution pattern, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H21FN2O3

Molecular Weight

356.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(3-fluorophenyl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H21FN2O3/c1-2-26-17-8-6-16(7-9-17)23-19(24)13-18(20(23)25)22-11-10-14-4-3-5-15(21)12-14/h3-9,12,18,22H,2,10-11,13H2,1H3

InChI Key

MNSBLJMLIGRDSJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)F

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)F

Origin of Product

United States

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